molecular formula C5H5BrF2N2 B2601073 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole CAS No. 2551115-28-5

4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Cat. No.: B2601073
CAS No.: 2551115-28-5
M. Wt: 211.01
InChI Key: BNBIYIQWSJZWMN-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of bromine and difluoromethyl groups into the imidazole ring. One common method is the bromination of 1-(difluoromethyl)-2-methyl-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of halogenated imidazoles on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can form strong interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
  • 4-Bromo-1-(difluoromethyl)-2-methoxybenzene
  • 1-Bromo-2-(difluoromethyl)benzene

Uniqueness

4-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is unique due to the presence of both bromine and difluoromethyl groups on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of new applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-3-9-4(6)2-10(3)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBIYIQWSJZWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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